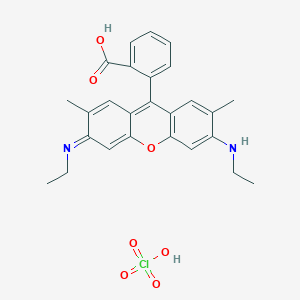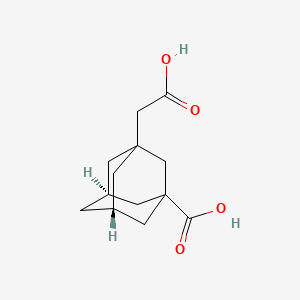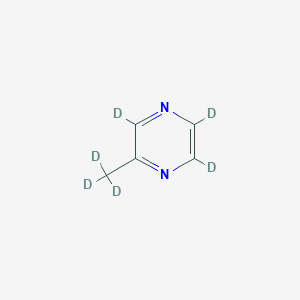
2,3,5-Trideuterio-6-(trideuteriomethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrazine-d6 is a deuterated form of 2-methylpyrazine, where six hydrogen atoms are replaced by deuterium atoms. This compound has the molecular formula C5D6N2 and a molecular weight of 100.15 g/mol . It is commonly used as an isotopically labeled compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyrazine-d6 typically involves the deuteration of 2-methylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration .
Industrial Production Methods
Industrial production of 2-methylpyrazine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 2-methylpyrazine-d6 .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: It can be reduced to form 2-methylpyrazine.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Methylpyrazine.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2-Methylpyrazine-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of pyrazine-based drugs.
Mechanism of Action
The mechanism of action of 2-methylpyrazine-d6 is primarily related to its role as an isotopic tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in various chemical and biological processes. This substitution can affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into the mechanisms of action of pyrazine derivatives .
Comparison with Similar Compounds
2-Methylpyrazine-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Methylpyrazine: The non-deuterated form of 2-methylpyrazine.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
2,3-Dimethylpyrazine: Another pyrazine derivative with two methyl groups in different positions.
The deuterium labeling in 2-methylpyrazine-d6 provides unique advantages in research applications, such as improved stability and the ability to trace the compound in complex systems.
Properties
Molecular Formula |
C5H6N2 |
|---|---|
Molecular Weight |
100.15 g/mol |
IUPAC Name |
2,3,5-trideuterio-6-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3/i1D3,2D,3D,4D |
InChI Key |
CAWHJQAVHZEVTJ-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



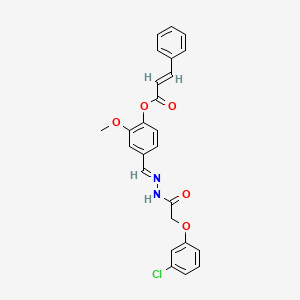


![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)


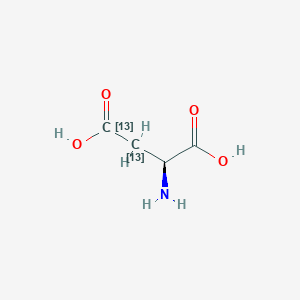

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)

